Dimethyl 2,5-di(2-thienyl)terephthalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-di(2-thienyl)terephthalate typically involves the esterification of 2,5-di(2-thienyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-di(2-thienyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dimethyl 2,5-di(2-thienyl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Dimethyl 2,5-di(2-thienyl)terephthalate involves its interaction with various molecular targets. The thiophene rings can participate in π-π interactions, while the ester groups can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,5-di(2-thienyl)terephthalate: Similar structure but with ethyl ester groups instead of methyl.
2,5-Di(2-thienyl)pyrrole: Contains a pyrrole ring instead of a terephthalate core.
Poly(3-hexylthiophene): A polymeric compound with thiophene units.
Uniqueness
Dimethyl 2,5-di(2-thienyl)terephthalate is unique due to its combination of thiophene rings and a terephthalate core, which imparts distinct electronic and steric properties . This makes it a valuable compound for various applications in materials science and organic synthesis .
Properties
IUPAC Name |
dimethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S2/c1-21-17(19)13-9-12(16-6-4-8-24-16)14(18(20)22-2)10-11(13)15-5-3-7-23-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSHOIIKOPKUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OC)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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